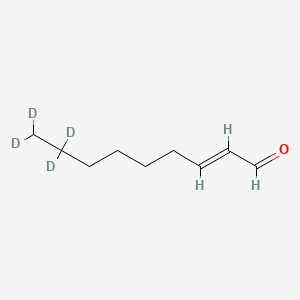
(E)-8,8,9,9-tetradeuterionon-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8,8,9,9-tetradeuterionon-2-enal is a deuterated analog of non-2-enal, where four hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, particularly in the fields of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8,8,9,9-tetradeuterionon-2-enal typically involves the deuteration of non-2-enal. One common method is the catalytic hydrogenation of non-2-enal in the presence of deuterium gas. The reaction is carried out under controlled conditions, often using a palladium or platinum catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through distillation and chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-8,8,9,9-tetradeuterionon-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products
Oxidation: Produces deuterated carboxylic acids.
Reduction: Yields deuterated alcohols.
Substitution: Results in various deuterated derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-8,8,9,9-tetradeuterionon-2-enal has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential in drug development, particularly in understanding drug metabolism and pharmacokinetics.
Industry: Utilized in the production of deuterated solvents and reagents for NMR spectroscopy.
Mécanisme D'action
The mechanism of action of (E)-8,8,9,9-tetradeuterionon-2-enal involves its interaction with various molecular targets. The presence of deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the heavier deuterium atoms result in slower reaction rates compared to hydrogen. This property is exploited in studies to understand reaction pathways and mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Non-2-enal: The non-deuterated analog of (E)-8,8,9,9-tetradeuterionon-2-enal.
Deuterated Alkenes: Other alkenes with deuterium substitution, such as (E)-1,1,2,2-tetradeuterioethene.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in isotopic studies. Its use as a tracer allows for precise tracking of chemical transformations and metabolic pathways, making it a valuable tool in both fundamental and applied research.
Propriétés
Formule moléculaire |
C9H16O |
|---|---|
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
(E)-8,8,9,9-tetradeuterionon-2-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3/b8-7+/i1D2,2D2 |
Clé InChI |
BSAIUMLZVGUGKX-HWABDELCSA-N |
SMILES isomérique |
[2H]C([2H])C([2H])([2H])CCCC/C=C/C=O |
SMILES canonique |
CCCCCCC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















